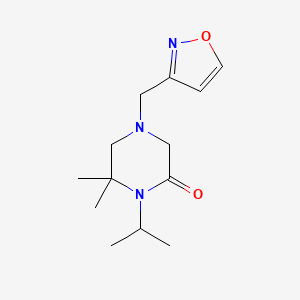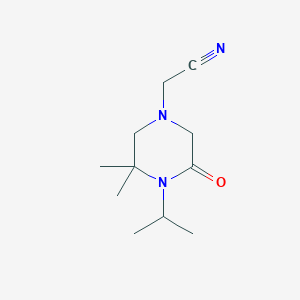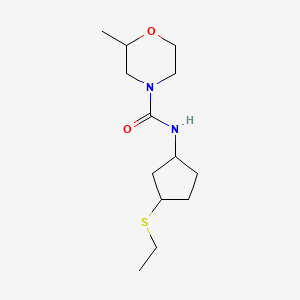![molecular formula C13H21NO2S B7586512 N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as HTMCHC, is a novel organic compound that has garnered attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
The exact mechanism of action of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood, but it has been suggested that it may act by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, it has been reported to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to enhance mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its reported antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of therapeutic agents. However, one of the limitations of using N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide is its relatively limited availability, which may hinder its widespread use in research.
Future Directions
There are several potential future directions for research on N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to elucidate its exact mechanism of action and to explore its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Synthesis Methods
The synthesis of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-hydroxythiophenol with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base, such as triethylamine or pyridine. The resulting compound is then treated with formaldehyde to obtain the final product, N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. This synthesis method has been reported to yield N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide with high purity and yield.
Scientific Research Applications
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of therapeutic agents for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-2,11,16H,3-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWOWLHBYCECDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)